
(r)-2-Methylhomoserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methylhomoserine is an amino acid derivative with a chiral center, making it an enantiomer
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methylhomoserine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of a suitable precursor, such as a keto acid, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and temperatures ranging from 25-50°C.
Industrial Production Methods
Industrial production of ®-2-Methylhomoserine may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound through their metabolic pathways. The fermentation process is followed by extraction and purification steps to isolate ®-2-Methylhomoserine in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methylhomoserine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: Oxo acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-2-Methylhomoserine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug synthesis.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mecanismo De Acción
The mechanism of action of ®-2-Methylhomoserine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. The molecular targets and pathways include amino acid transporters and metabolic enzymes that facilitate its incorporation into cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Homoserine: A non-chiral analog of ®-2-Methylhomoserine.
2-Methylserine: Another chiral amino acid with a similar structure but different functional groups.
Threonine: An essential amino acid with a similar backbone structure.
Uniqueness
®-2-Methylhomoserine is unique due to its specific chiral configuration, which can influence its biological activity and interactions with enzymes. This makes it a valuable compound for studying stereochemistry and chiral recognition in biological systems.
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-5(6,2-3-7)4(8)9/h7H,2-3,6H2,1H3,(H,8,9)/t5-/m1/s1 |
Clave InChI |
YDNXGAHLBURMLI-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@](CCO)(C(=O)O)N |
SMILES canónico |
CC(CCO)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


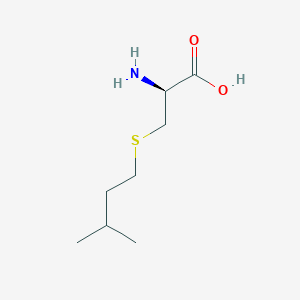

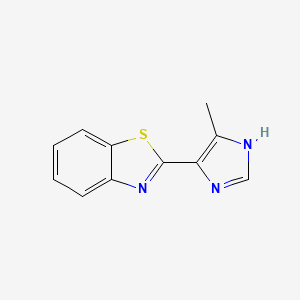


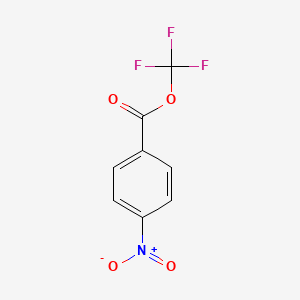
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
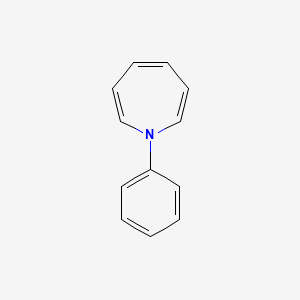
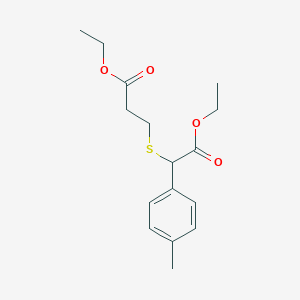
![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)
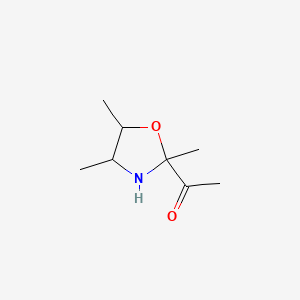

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
